molecular formula C13H14N2O4 B1195187 Neothramycin B CAS No. 59593-15-6

Neothramycin B

Cat. No. B1195187
Key on ui cas rn: 59593-15-6
M. Wt: 262.26 g/mol
InChI Key: FXMOIYLVKOALHC-JVXZTZIISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04049497

Procedure details

Crystalline methylneothramycin A (225 mg.) obtained in Example 8 was dissolved in 45 ml. of 0.01 NCHl-dioxane (1:1 in volume) and the solution was kept at room temperature (22° C.) for 1 hour. The solution was adjusted to pH 6.0 with 1 N NaOH and concentrated to dryness under reduced pressure, affording 216 mg. of a colorless powder containing neothramycins A and B. The powder was chromatographed on a column of silica gel (20 g.) by the similar manner as employed in Example 2. Pure neothramycin A (87 mg.) and neothramycin B (69 mg) were obtained.
[Compound]
Name
NCHl-dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11]([N:13]3[CH:17]([OH:18])[CH2:16][CH2:15][CH:14]3[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21])=[O:12]>>[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11](=[O:12])[N:13]3[C@@H:14]([CH2:15][CH2:16][C@@H:17]3[OH:18])[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21].[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11]([N:13]3[C@H:17]([OH:18])[CH2:16][CH2:15][C@H:14]3[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21])=[O:12] |f:0.1|

Inputs

Step One
Name
NCHl-dioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystalline methylneothramycin A (225 mg.) obtained in Example 8
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 45 ml
CUSTOM
Type
CUSTOM
Details
was kept at room temperature
CUSTOM
Type
CUSTOM
Details
(22° C.)
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
affording 216 mg
CUSTOM
Type
CUSTOM
Details
The powder was chromatographed on a column of silica gel (20 g.) by the similar manner

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC1O)N=C[C@@H]3CC[C@@H](N3C2=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 87 mg
Name
Type
product
Smiles
COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC[C@H]3O)C=N2)O
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04049497

Procedure details

Crystalline methylneothramycin A (225 mg.) obtained in Example 8 was dissolved in 45 ml. of 0.01 NCHl-dioxane (1:1 in volume) and the solution was kept at room temperature (22° C.) for 1 hour. The solution was adjusted to pH 6.0 with 1 N NaOH and concentrated to dryness under reduced pressure, affording 216 mg. of a colorless powder containing neothramycins A and B. The powder was chromatographed on a column of silica gel (20 g.) by the similar manner as employed in Example 2. Pure neothramycin A (87 mg.) and neothramycin B (69 mg) were obtained.
[Compound]
Name
NCHl-dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11]([N:13]3[CH:17]([OH:18])[CH2:16][CH2:15][CH:14]3[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21])=[O:12]>>[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11](=[O:12])[N:13]3[C@@H:14]([CH2:15][CH2:16][C@@H:17]3[OH:18])[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21].[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11]([N:13]3[C@H:17]([OH:18])[CH2:16][CH2:15][C@H:14]3[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21])=[O:12] |f:0.1|

Inputs

Step One
Name
NCHl-dioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystalline methylneothramycin A (225 mg.) obtained in Example 8
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 45 ml
CUSTOM
Type
CUSTOM
Details
was kept at room temperature
CUSTOM
Type
CUSTOM
Details
(22° C.)
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
affording 216 mg
CUSTOM
Type
CUSTOM
Details
The powder was chromatographed on a column of silica gel (20 g.) by the similar manner

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC1O)N=C[C@@H]3CC[C@@H](N3C2=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 87 mg
Name
Type
product
Smiles
COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC[C@H]3O)C=N2)O
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04049497

Procedure details

Crystalline methylneothramycin A (225 mg.) obtained in Example 8 was dissolved in 45 ml. of 0.01 NCHl-dioxane (1:1 in volume) and the solution was kept at room temperature (22° C.) for 1 hour. The solution was adjusted to pH 6.0 with 1 N NaOH and concentrated to dryness under reduced pressure, affording 216 mg. of a colorless powder containing neothramycins A and B. The powder was chromatographed on a column of silica gel (20 g.) by the similar manner as employed in Example 2. Pure neothramycin A (87 mg.) and neothramycin B (69 mg) were obtained.
[Compound]
Name
NCHl-dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11]([N:13]3[CH:17]([OH:18])[CH2:16][CH2:15][CH:14]3[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21])=[O:12]>>[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11](=[O:12])[N:13]3[C@@H:14]([CH2:15][CH2:16][C@@H:17]3[OH:18])[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21].[CH3:3][O:4][C:5]1[CH:10]=[C:9]2[C:11]([N:13]3[C@H:17]([OH:18])[CH2:16][CH2:15][C@H:14]3[CH:19]=[N:20][C:8]2=[CH:7][C:6]=1[OH:21])=[O:12] |f:0.1|

Inputs

Step One
Name
NCHl-dioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystalline methylneothramycin A (225 mg.) obtained in Example 8
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 45 ml
CUSTOM
Type
CUSTOM
Details
was kept at room temperature
CUSTOM
Type
CUSTOM
Details
(22° C.)
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
affording 216 mg
CUSTOM
Type
CUSTOM
Details
The powder was chromatographed on a column of silica gel (20 g.) by the similar manner

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC1O)N=C[C@@H]3CC[C@@H](N3C2=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 87 mg
Name
Type
product
Smiles
COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC[C@H]3O)C=N2)O
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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